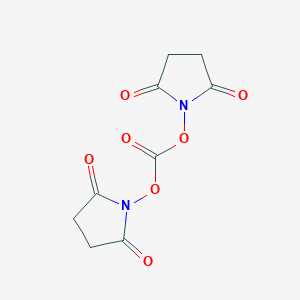
N'-(4-nitro-phenyl)-N,N-dimethyl-acetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine” is a complex organic compound. It likely contains a nitrophenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a nitro group (-NO2) attached, and a dimethylacetamidine group, which is a carbon chain with two methyl groups and an amine group .
Synthesis Analysis
While specific synthesis methods for “N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine” are not available, similar compounds are often synthesized through various chemical reactions, including nitration, reduction, and amide formation .Molecular Structure Analysis
The molecular structure of “N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine” would likely be complex due to the presence of multiple functional groups. The nitrophenyl group would contribute to aromaticity, while the dimethylacetamidine group would introduce elements of polarity .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on its exact structure. Nitro groups can be reduced to amines, and amides can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine” would depend on its exact structure. Nitrophenyl compounds are often crystalline and moderately toxic .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-8(12(2)3)11-9-4-6-10(7-5-9)13(14)15/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXZMKAOUGQCFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)[N+](=O)[O-])N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-nitro-phenyl)-N,N-dimethyl-acetamidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)








